S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
Brand Name: Vulcanchem
CAS No.: 145396-55-0
VCID: VC5600322
InChI: InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20)
SMILES: C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F
Molecular Formula: C15H10F3NO3S
Molecular Weight: 341.3

S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate

CAS No.: 145396-55-0

Cat. No.: VC5600322

Molecular Formula: C15H10F3NO3S

Molecular Weight: 341.3

* For research use only. Not for human or veterinary use.

S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate - 145396-55-0

Specification

CAS No. 145396-55-0
Molecular Formula C15H10F3NO3S
Molecular Weight 341.3
IUPAC Name S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate
Standard InChI InChI=1S/C15H10F3NO3S/c16-14(17,18)15(21-11-8-4-5-9-12(11)22-15)19-13(20)23-10-6-2-1-3-7-10/h1-9H,(H,19,20)
Standard InChI Key ZLXPZPKHJBFPMB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate, delineates its structure:

  • A 1,3-benzodioxol ring (a benzene fused with a 1,3-dioxolane ring) forms the core.

  • At the 2-position of the benzodioxol, a trifluoromethyl group (-CF₃) and a carbamothioate group (-O-C(=S)-N-) are attached.

  • The carbamothioate’s sulfur atom is bonded to a phenyl group (C₆H₅).

The molecular formula is inferred as C₁₅H₁₀F₃NO₃S, with an average mass of approximately 373.36 g/mol . This aligns with related carbamothioates, though exact mass spectrometry data for this compound remains unpublished.

Stereochemical Considerations

Similar compounds, such as beta-cyfluthrin, exhibit stereoisomerism due to multiple chiral centers . For this molecule, the trifluoromethyl and carbamothioate substituents on the benzodioxol’s 2-position could create steric hindrance, influencing its reactivity and biological activity .

Synthesis and Manufacturing

Challenges in Purification

The trifluoromethyl group’s electron-withdrawing nature complicates crystallization, necessitating chromatography or recrystallization from polar aprotic solvents . Purity standards for agrochemical active constituents, such as ≥965 g/kg for beta-cyfluthrin , may serve as benchmarks.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 120–140°C based on chlorinated analogs .

  • Solubility: Low water solubility (<1 mg/L at 25°C) due to aromatic and fluorinated groups; soluble in acetone, DMSO, and dichloromethane .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis in alkaline media, given the carbamothioate’s sensitivity to nucleophiles .

Spectroscopic Data

  • IR: Peaks at ~1740 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-F stretch), and 680 cm⁻¹ (C-S stretch) .

  • NMR: ¹⁹F NMR would show a singlet for -CF₃ near -60 ppm .

Applications and Industrial Relevance

Pharmaceutical Prospects

Benzodioxol derivatives exhibit antimicrobial and anticancer activities. The carbamothioate moiety, seen in thiourea drugs, may confer enzyme inhibition properties .

Materials Science

Fluorinated benzodioxols are used in liquid crystals and OLEDs. This compound’s rigid structure and fluorine content could optimize charge transport in optoelectronic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator